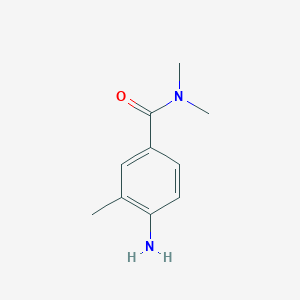

4-amino-N,N,3-trimethylbenzamide

Overview

Description

“4-amino-N,N,3-trimethylbenzamide” is a chemical compound with the CAS Number: 953739-92-9 . It is a light yellow to yellow powder or crystals . The molecular weight of this compound is 178.23 .

Molecular Structure Analysis

The molecular formula of “4-amino-N,N,3-trimethylbenzamide” is C10H14N2O . The InChI code for this compound is 1S/C10H14N2O.ClH/c1-7-6-8(4-5-9(7)11)10(13)12(2)3;/h4-6H,11H2,1-3H3;1H .

Physical And Chemical Properties Analysis

“4-amino-N,N,3-trimethylbenzamide” is a light yellow to yellow powder or crystals . It has a molecular weight of 178.23 . The compound is stored at room temperature .

Scientific Research Applications

Drug Development

4-amino-N,N,3-trimethylbenzamide is a valuable intermediate in the synthesis of various drug candidates. Its structure serves as a building block in medicinal chemistry, contributing to the development of new therapeutic agents. The compound’s ability to undergo selective acylation makes it particularly useful in creating specific drug molecules with desired properties .

Kinetics Study in Microflow Systems

This compound has been studied for its reaction kinetics within microflow systems. Such systems are crucial for understanding the behavior of chemical reactions on a small scale, which is essential for the pharmaceutical industry. The kinetics data obtained from these studies can help optimize reaction conditions, leading to more efficient and cost-effective drug production .

Laboratory Experiments

In laboratory settings, 4-amino-N,N,3-trimethylbenzamide is used for various experimental applications, including the testing of synthetic pathways and the development of new chemical processes. Its stability and reactivity make it an ideal candidate for educational and research purposes in chemistry labs .

Chemical Synthesis

The compound is involved in the continuous synthesis of related benzamide derivatives, which are crucial in the creation of more complex organic molecules. Its role in chemical synthesis extends to the production of dyes, coatings, and other industrial chemicals .

Industrial Applications

While specific industrial applications of 4-amino-N,N,3-trimethylbenzamide are not detailed in the available data, compounds like it are often used in the manufacture of polymers, resins, and other materials that require stable and reactive intermediates .

Analytical Chemistry

Due to its well-defined structure and properties, 4-amino-N,N,3-trimethylbenzamide can be used as a standard or reference compound in analytical chemistry. It helps in calibrating instruments and validating methods that are used in the qualitative and quantitative analysis of chemical substances .

Biochemical Research

In biochemical research, such compounds are used to study enzyme reactions and binding affinities. They can act as substrates or inhibitors in enzymatic assays, providing insights into enzyme mechanisms and potential drug interactions .

Potential COVID-19 Research

There is mention of 4-amino-N,N,3-trimethylbenzamide in the context of COVID-19, suggesting that it may have potential applications in the research and development of treatments for the virus. However, specific details on its role in this field are not provided in the search results .

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to trimethobenzamide , an antiemetic drug that primarily targets the chemoreceptor trigger zone (CTZ) .

Mode of Action

Based on its structural similarity to trimethobenzamide, it may also involve the ctz, an area in the medulla oblongata through which emetic impulses are conveyed to the vomiting center .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-amino-N,N,3-trimethylbenzamide. For instance, the compound can scatter in the air and absorb moisture in a humid environment . These factors could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name |

4-amino-N,N,3-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDXFDIJZBWQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N,N,3-trimethylbenzamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2892918.png)

![5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile](/img/structure/B2892920.png)

![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2892922.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2892923.png)

![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2892928.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2892933.png)

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)